molecular formula C19H20N4O4S B12723242 Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-N'-phenyl- CAS No. 116758-67-9

Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-N'-phenyl-

Cat. No.: B12723242
CAS No.: 116758-67-9
M. Wt: 400.5 g/mol
InChI Key: SDXNIHNQDFJFFK-UHFFFAOYSA-N
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Description

Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-N’-phenyl- is a complex organic compound that features a unique combination of functional groups, including urea, thiadiazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-N’-phenyl- typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Ethoxy and Dimethoxy Groups: The ethoxy and dimethoxy groups are introduced through etherification reactions, often using ethyl iodide and dimethyl sulfate as reagents.

    Coupling with Phenyl Isocyanate: The final step involves the coupling of the thiadiazole derivative with phenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups on the thiadiazole ring, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Nitro, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may act as an enzyme inhibitor or receptor modulator, providing a basis for the development of new pharmaceuticals.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced durability, flexibility, or other desirable characteristics.

Mechanism of Action

The mechanism of action of Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-N’-phenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethoxyphenyl)acetonitrile: Shares the dimethoxyphenyl group but lacks the thiadiazole and urea functionalities.

    1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine: Contains the ethoxy and dimethoxy groups but differs in the overall structure and functional groups.

Uniqueness

What sets Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-N’-phenyl- apart is its combination of functional groups, which imparts unique chemical and biological properties

Properties

CAS No.

116758-67-9

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

1-[5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea

InChI

InChI=1S/C19H20N4O4S/c1-4-27-16-14(25-2)10-12(11-15(16)26-3)17-22-23-19(28-17)21-18(24)20-13-8-6-5-7-9-13/h5-11H,4H2,1-3H3,(H2,20,21,23,24)

InChI Key

SDXNIHNQDFJFFK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3)OC

Origin of Product

United States

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